molecular formula C16H16N4O2S B10992354 N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B10992354
M. Wt: 328.4 g/mol
InChI Key: PHVXFQOGQBJQTN-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a cyclopenta[b]isoxazolo[4,5-e]pyridine core, and a carboxamide group, which collectively contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Construction of the Isoxazolo[4,5-e]pyridine Core: This step often involves a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization in the presence of a base or a catalyst.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in studies involving enzyme inhibition, protein binding, and cellular assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Known for its use in cell viability assays, MTT shares the thiazole ring but differs in its overall structure and applications.

    Isoxazolo[4,5-b]pyridine Derivatives: These compounds have similar core structures but may differ in their substituents and specific applications.

The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications in various scientific fields.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C16H16N4O2S/c1-7-9(3)23-16(17-7)19-14(21)13-10-5-4-6-11(10)18-15-12(13)8(2)20-22-15/h4-6H2,1-3H3,(H,17,19,21)

InChI Key

PHVXFQOGQBJQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C3C(=NOC3=NC4=C2CCC4)C)C

Origin of Product

United States

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